![molecular formula C8H5N B582652 2,5-Methanocyclopenta[b]pyrrole CAS No. 143622-23-5](/img/structure/B582652.png)
2,5-Methanocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Methanocyclopenta[b]pyrrole is a chemical compound with the molecular formula C8H5N . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of pyrrole compounds, which include 2,5-Methanocyclopenta[b]pyrrole, often involves a two-step process. The first step is the acid-catalyzed ring-opening reaction of 2,5-dimethylfuran (DF), leading to the formation of 2,5-hexanedione (HD). The second step uses HD as the starting material for the synthesis of pyrrole compounds via the Paal–Knorr reaction . Various primary amines are used in stoichiometric amounts .Chemical Reactions Analysis
Pyrrole compounds, including 2,5-Methanocyclopenta[b]pyrrole, are known to undergo a variety of chemical reactions. For instance, they can undergo a Paal-Knorr pyrrole condensation with various amines and sulfonamines . They can also undergo a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Safety And Hazards
Orientations Futures
A recent study has developed a one-pot, two-step process for the preparation of pyrrole compounds from 2,5-dimethylfuran, which could be a sustainable chemical process . This synthetic pathway is in line with the requirements of a sustainable chemical process . Future research could focus on further optimizing this process and exploring the potential applications of the synthesized pyrrole compounds.
Propriétés
IUPAC Name |
2-azatricyclo[3.3.1.03,7]nona-1,3,5,7-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N/c1-5-2-7-4-6(1)8(3-5)9-7/h1,3-4H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPHCWGFJGDZLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC1=NC3=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663812 |
Source


|
| Record name | 2,5-Methanocyclopenta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Methanocyclopenta[b]pyrrole | |
CAS RN |
143622-23-5 |
Source


|
| Record name | 2,5-Methanocyclopenta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

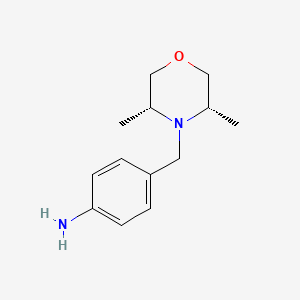
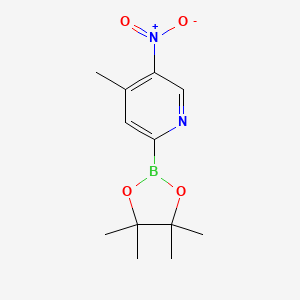
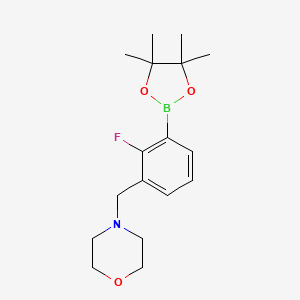
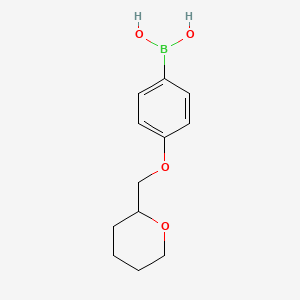
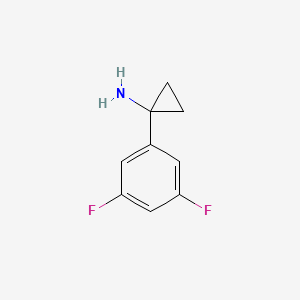
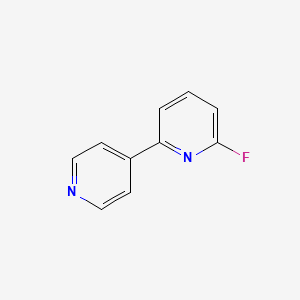
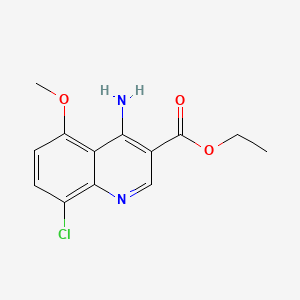
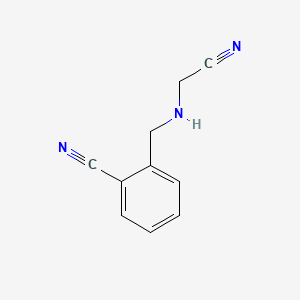

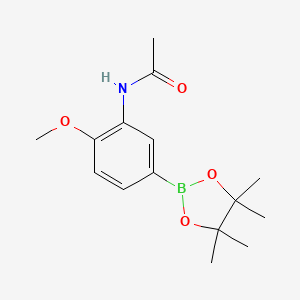
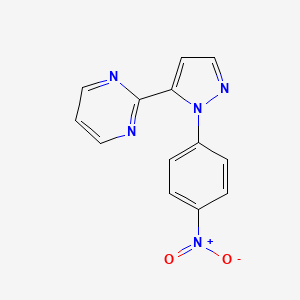
![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)
![N~1~-[(6S,10S)-6-Ethyl-2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-6,7,9,10-tetrahydro-4H-pyrimido[1,2-d][1,4]oxazepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B582591.png)
![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)